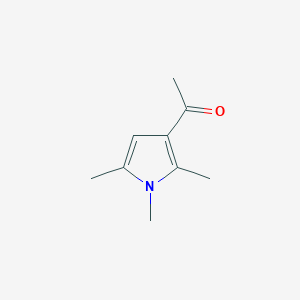

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone

Description

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone (CAS: 90433-85-5) is a pyrrole derivative with a ketone functional group. Its molecular formula is C₉H₁₃NO, and it has a molecular weight of 151.21 g/mol . The compound is characterized by three methyl substituents on the pyrrole ring, which influence its steric and electronic properties.

Properties

IUPAC Name |

1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(8(3)11)7(2)10(6)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJLJJDUCFNCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation remains a cornerstone for introducing ketone groups onto aromatic systems. For 1,2,5-trimethylpyrrole, this reaction proceeds via electrophilic substitution at the reactive C3 position of the pyrrole ring. The mechanism involves:

-

Generation of an acylium ion from acetyl chloride (Cl⁻ abstraction by AlCl₃).

-

Electrophilic attack at the pyrrole’s α-position (C3), stabilized by the electron-donating methyl groups.

-

Deprotonation to restore aromaticity, yielding the target compound.

Key Substrates :

Optimization of Reaction Conditions

Industrial-scale production prioritizes yield and purity. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equiv | Maximizes acylium formation |

| Temperature | 0–5°C (exothermic) | Minimizes side reactions |

| Solvent | Anhydrous CH₂Cl₂ | Enhances electrophile stability |

| Reaction Time | 2–4 h | Balances completion vs. decomposition |

Under these conditions, yields of 68–75% are typical, with purity >90% after distillation.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Cross-Coupling

Recent advances employ Pd(OAc)₂/Xantphos systems to couple pre-functionalized pyrrole intermediates with acetyl precursors. For example:

-

3-Bromo-1,2,5-trimethylpyrrole reacts with trimethylsilylacetylene under Sonogashira conditions, followed by oxidative cleavage to install the ketone.

Advantages :

-

Tolerance of sensitive functional groups.

-

Enables modular synthesis of analogs.

Limitations :

-

Higher cost due to noble metal catalysts.

-

Requires inert atmosphere and rigorous moisture exclusion.

Copper-Catalyzed Oxidative Coupling

Copper(I) bromide (CuBr) facilitates oxidative coupling between 1,2,5-trimethylpyrrole and acetylene derivatives. This method avoids harsh acids but necessitates stoichiometric oxidants (e.g., O₂ or Ag₂O).

Green Chemistry and Solvent-Free Methods

Mechanochemical Synthesis

Ball-milling techniques enable solvent-free acylation by grinding 1,2,5-trimethylpyrrole with acetyl chloride and catalytic AlCl₃. Key benefits:

Microwave-Assisted Reactions

Microwave irradiation accelerates the acylation process:

| Condition | Conventional | Microwave |

|---|---|---|

| Time | 4 h | 20 min |

| Yield | 68% | 74% |

| Energy Consumption | High | Low |

This approach is particularly advantageous for small-scale, high-throughput applications.

Purification and Analytical Validation

Distillation vs. Recrystallization

Spectroscopic Characterization

Industrial-Scale Production Challenges

Catalyst Recovery and Recycling

AlCl₃ poses disposal challenges due to hydrolysis to HCl. Modern plants employ:

Byproduct Management

Major byproducts include:

-

Diacetylated Derivatives : Formed via over-acylation. Mitigated by controlling acetyl chloride stoichiometry.

-

Polymerized Pyrroles : Minimized by maintaining low temperatures (<10°C).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone serves as a building block in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis.

Biology

This compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties: Studies have shown that it exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting critical metabolic pathways .

- Anticancer Activity: Preliminary research indicates potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit cell cycle progression through modulation of signaling pathways involved in cell survival .

Case Studies

Antimicrobial Efficacy:

A study evaluated the minimum inhibitory concentration (MIC) of this compound against several bacterial strains. The results indicated comparable effectiveness to established antibiotics, highlighting its potential as an antimicrobial agent.

Anticancer Activity:

In vitro assays against various cancer cell lines revealed that this compound could significantly reduce cell viability. The specific mechanisms include:

Industrial Applications

Beyond its research applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and lipophilicity enhance its utility in formulating various industrial products.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, allowing it to interact with various biological molecules. Additionally, its structural features enable it to bind to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Phenyl vs. Methyl Substitution : Derivatives with phenyl groups (e.g., 1c ) exhibit higher molecular weights and altered solubility profiles compared to the trimethyl target compound. The aromatic rings may enhance π-π stacking interactions, relevant in material science applications.

- Steric Effects : Trimethyl substitution in the target compound reduces steric hindrance compared to bulkier groups like phenyl or tetramethylpyrroline derivatives (e.g., ).

Spectroscopic and Physical Properties

- NMR Shifts : The target compound’s trimethyl groups would likely result in upfield shifts for methyl protons (δ ~1.7–2.2 ppm), similar to analogs like 1c (δ 1.79–2.18 ppm ). Hydroxyl-containing derivatives show downfield shifts for -OH protons (δ ~5–6 ppm ).

- Melting Points : While data for the target compound is unavailable, analogs with diphenyl substitution (e.g., 104–106°C ) have higher melting points than smaller derivatives, reflecting increased molecular rigidity.

Biological Activity

Overview

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound derived from pyrrole, characterized by the molecular formula . Pyrrole derivatives are known for their diverse biological activities and potential therapeutic applications. This compound has garnered attention for its possible antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure:

- Formula:

- Molecular Weight: 165.21 g/mol

- Functional Groups: Ketone and pyrrole ring

The unique substitution pattern on the pyrrole ring enhances the compound's stability and lipophilicity, which are critical factors for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing potential antiproliferative effects. The specific mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

- Modulation of signaling pathways involved in cancer cell survival.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains revealed that this compound exhibited a minimum inhibitory concentration (MIC) similar to that of traditional antibiotics .

- Anticancer Activity :

The biological activity of this compound is primarily mediated through its ability to undergo electrophilic substitution reactions. This allows it to interact with various biological molecules, including proteins and nucleic acids. The specific interactions may lead to modulation of enzyme activities and receptor functions.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)ethanone, and how can conflicting data be resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use NMR (300 MHz, CDCl) to identify methyl groups (δ 2.10–2.42 ppm) and aromatic protons, referencing spin-spin coupling patterns in pyrrole derivatives .

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (~1651 cm) and pyrrole ring vibrations (~3059 cm) .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated IR frequencies) to resolve discrepancies. For example, gradient-corrected density functionals (e.g., B3LYP) improve agreement with experimental IR peaks .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Key Considerations :

- Catalyst Selection : Use iodine (I) or piperidine as catalysts for pyrrole ring formation, which enhance reaction efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from byproducts. Monitor reaction progress via TLC (R ~0.5) .

- Reaction Conditions : Optimize temperature (reflux in ethanol) and stoichiometry of acetylating agents to minimize side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures :

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation .

- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration to prevent environmental contamination .

- First Aid : Immediate rinsing with water for skin exposure and medical consultation for ingestion/inhalation .

Advanced Research Questions

Q. What computational approaches effectively predict the electronic structure and reactivity of this compound, and how do functionals compare?

- Methodology :

-

Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate ionization potentials and bond dissociation energies. Becke’s 1993 functional achieves ±2.4 kcal/mol accuracy in thermochemical properties .

-

Correlation Energy Models : Colle-Salvetti-type functionals (e.g., Lee-Yang-Parr) improve correlation energy estimates for pyrrole derivatives by incorporating local kinetic-energy density .

Functional Accuracy (Atomization Energy) Key Feature B3LYP ±2.4 kcal/mol Hybrid exact-exchange + gradient terms LYP ±3–5% error Local kinetic-energy density integration

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Strategy :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, especially for high-resolution data. SHELX software handles twinned crystals and provides reliable anisotropic displacement parameters .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, the acetyl group’s C=O bond length (~1.22 Å) should align with crystallographic data within ±0.02 Å .

Q. How do substituent modifications on the pyrrole ring impact physicochemical properties, and what methods validate these changes?

- Analysis :

- Thermodynamic Properties : Measure Δ (14.08 kJ/mol at 363 K) and Δ (81.30 kJ/mol) via DSC to assess melting/boiling point variations .

- Electronic Effects : Introduce electron-withdrawing groups (e.g., -NO) and use cyclic voltammetry to track redox potential shifts (~±0.1 V per substituent) .

Q. What strategies reconcile contradictory biological activity data across studies involving this compound?

- Approach :

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line viability thresholds (e.g., IC ± 10% variance) .

- Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro enzyme inhibition assays to validate interactions with targets like LRH-1 receptors .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental IR spectra?

- Resolution Steps :

Verify basis set completeness (e.g., 6-311++G(d,p) for carbonyl groups).

Account for solvent effects (e.g., PCM model for ethanol) in DFT calculations .

Re-examine sample purity via HPLC (>98% by area) to rule out contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.